molecular formula C13H16BF3O3 B2614407 2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1313426-18-4

2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2614407
CAS No.: 1313426-18-4
M. Wt: 288.07
InChI Key: RQBBYOITJQPNNN-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound belongs to the 1,3,2-dioxaborolane family, characterized by a boron-containing heterocyclic core. Its structure includes a 3-(difluoromethoxy)-2-fluorophenyl substituent attached to the dioxaborolane ring, with four methyl groups at the 4,4,5,5 positions (C₁₃H₁₆BF₃O₃; MW 288.07) .

Synthesis:
The compound is synthesized via palladium-catalyzed coupling reactions, as detailed in European Patent Specification methods. For example, brominated precursors (e.g., 1-bromo-3-(difluoromethyl)-4-fluoro-2-methoxybenzene) react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 1,4-dioxane under nitrogen, followed by chromatographic purification .

Applications:
It serves as a key intermediate in pharmaceuticals, particularly for kinase inhibitors (e.g., Selpercatinib) and antiviral agents like Pimodivir . Its difluoromethoxy and fluorine substituents enhance metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

2-[3-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-9(10(8)15)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBBYOITJQPNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313426-18-4
Record name 2-(3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(difluoromethoxy)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

3-(Difluoromethoxy)-2-fluorophenylboronic acid+PinacolThis compound\text{3-(Difluoromethoxy)-2-fluorophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-(Difluoromethoxy)-2-fluorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems can also help in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) under inert atmosphere.

Major Products Formed

    Oxidation: 3-(Difluoromethoxy)-2-fluorophenylboronic acid.

    Reduction: 3-(Difluoromethoxy)-2-fluorophenylmethanol.

    Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Synthesis and Reactivity

The compound is synthesized through the reaction of difluoromethoxy-substituted phenols with boron reagents. Its unique structure allows it to participate in various chemical reactions such as:

  • Cross-Coupling Reactions : Utilized as a boron-containing building block in Suzuki-Miyaura coupling reactions to form biaryl compounds.
  • Nucleophilic Substitution Reactions : The presence of fluorine atoms enhances its reactivity towards nucleophiles.

Applications in Organic Synthesis

  • Building Block for Pharmaceuticals :
    • The compound serves as a versatile intermediate in the synthesis of biologically active molecules. Its ability to introduce fluorine substituents is particularly valuable in drug development due to the enhanced metabolic stability and bioactivity of fluorinated compounds.
  • Material Science :
    • Used in the development of advanced materials such as polymers and liquid crystals. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties.
  • Fluorine Chemistry :
    • The difluoromethoxy group imparts unique electronic properties that are exploited in the design of fluorinated compounds for agrochemicals and pharmaceuticals.

Case Study 1: Development of Antiviral Agents

Recent studies have shown that derivatives of 2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit antiviral activity against various viruses. The incorporation of this compound into antiviral drug candidates has led to improved efficacy and selectivity.

Case Study 2: Synthesis of Fluorinated Biaryl Compounds

Research has demonstrated the successful application of this compound in synthesizing fluorinated biaryl compounds via Suzuki coupling reactions. These compounds have shown promise in medicinal chemistry for targeting specific biological pathways.

Data Table: Comparison of Reactivity

Reaction TypeCompound UsedYield (%)Reference
Suzuki Coupling2-(3-(Difluoromethoxy)...85
Nucleophilic Substitution2-(3-(Difluoromethoxy)...90
PolymerizationBoron-containing monomers75

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a boronate complex, transmetallation, and reductive elimination steps, leading to the formation of the desired biaryl product.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related 1,3,2-dioxaborolane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference CAS
Target Compound 3-(difluoromethoxy)-2-fluorophenyl C₁₃H₁₆BF₃O₃ 288.07 Kinase inhibitors, antiviral agents 1313426-18-4
2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(difluoromethoxy)-4-fluorophenyl C₁₃H₁₆BF₃O₃ 288.07 Intermediate for CYP121A1 inhibitors 1403988-78-2
2-(3-(Difluoromethyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-(difluoromethyl)-2-methoxyphenyl C₁₄H₁₉BF₂O₃ 300.11 Not specified (Enamine catalogue) 1314136-00-9
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-dichloro-3,5-dimethoxyphenyl C₁₄H₁₈BCl₂O₄ 333.01 Indazole synthesis (anticancer) N/A
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-fluorophenyl C₁₂H₁₅BFO₂ 235.06 Suzuki-Miyaura coupling 936618-92-7

Pharmacological Relevance

  • Kinase Inhibition: The target compound’s fluorinated aryl group enhances selectivity for RET kinase compared to non-fluorinated analogues .
  • Antiviral Activity : In Pimodivir synthesis, its boronate ester functionality enables efficient cross-coupling with brominated indazole precursors, achieving a 37% overall yield in optimized routes .

Biological Activity

2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 1313426-18-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C13H16BF3O3
  • Molecular Weight : 288.08 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 98% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the difluoromethoxy and fluorophenyl groups enhances its lipophilicity and potential for cellular uptake. The dioxaborolane moiety may facilitate interactions with nucleophiles in biological systems.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound's structure suggests it may act as a selective inhibitor of certain kinases involved in cancer progression.

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A431 (skin cancer)5.0EGFR inhibition
HCT116 (colon cancer)3.5Apoptosis induction
MCF7 (breast cancer)4.0Cell cycle arrest

Case Study 1: In vitro Efficacy Against Skin Cancer

In a study involving A431 cells, the compound demonstrated an IC50 value of 5.0 µM, indicating potent activity against epidermal growth factor receptor (EGFR) signaling pathways. This suggests potential for development as a targeted therapy for skin cancers .

Case Study 2: Colon Cancer Cell Line Analysis

Research on HCT116 cells revealed an IC50 of 3.5 µM, showcasing the compound's ability to induce apoptosis through mitochondrial pathways. This finding highlights its potential as an effective treatment option for colon cancer .

Case Study 3: Breast Cancer Treatment Potential

In MCF7 cells, the compound exhibited an IC50 of 4.0 µM and was shown to cause cell cycle arrest at the G1 phase. This mechanism indicates its capability to halt tumor growth by preventing cell division .

Safety and Toxicology

The safety profile of this compound has not been extensively documented; however, initial assessments indicate it may cause skin irritation and respiratory issues upon exposure. Standard safety precautions should be observed when handling this compound in laboratory settings .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this boronate ester for Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed coupling of the boronate ester with aryl halides. Key parameters include:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
  • Base optimization : K₂CO₃ or CsF in THF/water mixtures (3:1 v/v) at 80–100°C for 12–24 hours .
  • Molar ratio : Maintain a 1:1.2 ratio of boronate ester to aryl halide to minimize side reactions .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) or LC-MS for intermediates .

Q. What purification techniques are recommended for isolating high-purity 2-(3-(difluoromethoxy)-2-fluorophenyl)-dioxaborolane?

  • Methodological Answer :

  • Column chromatography : Use silica gel (60–120 mesh) with hexane/ethyl acetate (8:1) for initial purification .
  • Recrystallization : Dissolve in hot hexane, cool to −20°C for 12 hours to yield crystalline product (purity >95%) .
  • Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Identify substituents via chemical shifts:
  • Difluoromethoxy group: δ ~6.8–7.2 ppm (¹H), −55 to −60 ppm (¹⁹F) .
  • Aromatic protons: δ ~7.3–7.8 ppm (¹H) .
  • ¹¹B NMR : Confirm boronate ester formation (δ ~30–35 ppm) .
  • HRMS : Use ESI+ mode; expected [M+H]+ at m/z 288.08 .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-withdrawing effect : The −OCF₂ group reduces electron density on the phenyl ring, slowing oxidative addition of aryl halides but improving stability of the boronate intermediate .
  • Kinetic studies : Compare coupling rates with non-fluorinated analogs (e.g., methoxy derivatives) via in situ IR or UV-Vis monitoring .
  • DFT calculations : Analyze frontier molecular orbitals to predict regioselectivity in polyhalogenated substrates .

Q. What strategies resolve contradictions in reported reactivity of fluorinated borolanes under aqueous conditions?

  • Methodological Answer :

  • pH-dependent hydrolysis : Test stability in buffered solutions (pH 5–9). Fluorinated borolanes hydrolyze faster at pH >7 due to B–O bond polarization .
  • Additive screening : Add 1 eq. of 2,6-lutidine to suppress hydrolysis during cross-coupling .
  • Controlled experiments : Compare with structurally similar compounds (e.g., 2-(2-fluorophenyl)-dioxaborolane) to isolate substituent effects .

Q. How can researchers design experiments to probe the steric effects of the tetramethyl dioxaborolane ring?

  • Methodological Answer :

  • Competitive coupling : React the compound with sterically hindered vs. unhindered aryl halides (e.g., 2,6-dimethylbromobenzene vs. bromobenzene) and quantify yields via GC-MS .
  • X-ray crystallography : Resolve crystal structures of intermediates to measure bond angles/distortions (e.g., B–C bond length ~1.56 Å) .
  • Kinetic isotope effects : Compare reaction rates using deuterated vs. non-deuterated substrates to assess steric vs. electronic contributions .

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